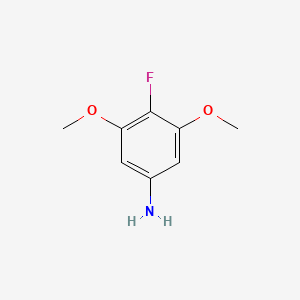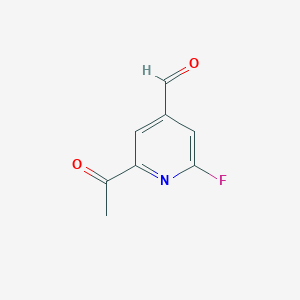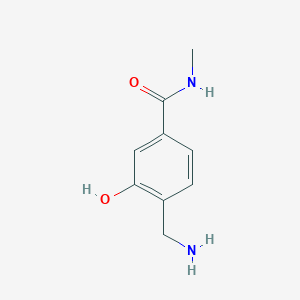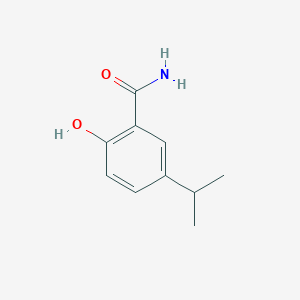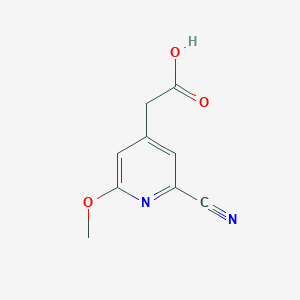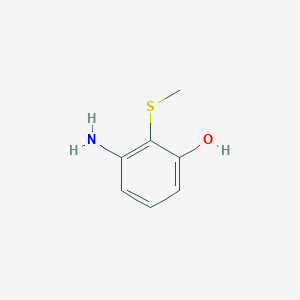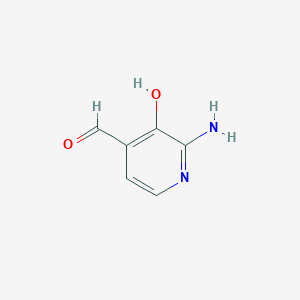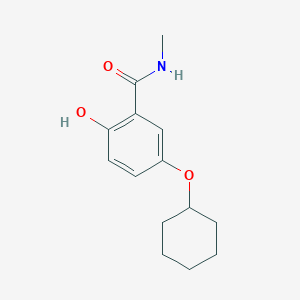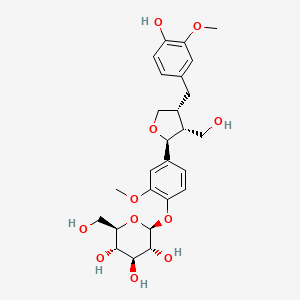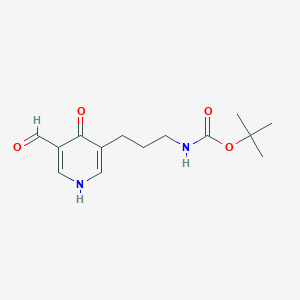
Tert-butyl 3-(5-formyl-4-hydroxypyridin-3-YL)propylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(5-formyl-4-hydroxypyridin-3-YL)propylcarbamate: is an organic compound with the molecular formula C14H20N2O4 and a molar mass of 280.32 g/mol . This compound is characterized by the presence of a tert-butyl group, a formyl group, and a hydroxypyridine moiety, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(5-formyl-4-hydroxypyridin-3-YL)propylcarbamate typically involves the following steps:
Formation of the Hydroxypyridine Intermediate: The starting material, 4-hydroxy-3-pyridinecarboxaldehyde, is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl ester derivative.
Introduction of the Propylcarbamate Group: The intermediate is then reacted with 3-bromopropylamine in the presence of a base like potassium carbonate to introduce the propylcarbamate group.
Final Product Formation: The final step involves the purification of the product using techniques such as column chromatography to obtain this compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The formyl group in tert-butyl 3-(5-formyl-4-hydroxypyridin-3-YL)propylcarbamate can undergo oxidation to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxypyridine moiety can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: Tert-butyl 3-(5-formyl-4-hydroxypyridin-3-YL)propylcarbamate is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in a wide range of chemical reactions, making it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is used to study the interactions of hydroxypyridine derivatives with biological molecules. It serves as a model compound for investigating the binding and activity of similar structures in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its ability to undergo various chemical transformations makes it a useful building block for creating molecules with desired pharmacological properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its versatility in chemical reactions allows for the creation of products with specific properties and functions.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-(5-formyl-4-hydroxypyridin-3-YL)propylcarbamate involves its interaction with specific molecular targets and pathways. The hydroxypyridine moiety can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. The formyl group can undergo nucleophilic addition reactions, leading to the formation of covalent bonds with biological molecules. These interactions can modulate the activity of proteins and other biomolecules, resulting in various biological effects .
Comparación Con Compuestos Similares
- Tert-butyl 4-formyl-3-pyridinylcarbamate
- Tert-butyl 4-formyl-5-methoxypyridin-3-ylcarbamate
- Tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate
Comparison: Tert-butyl 3-(5-formyl-4-hydroxypyridin-3-YL)propylcarbamate is unique due to the presence of both a formyl group and a hydroxypyridine moiety. This combination allows it to participate in a wider range of chemical reactions compared to similar compounds that may lack one of these functional groups. Additionally, the propylcarbamate group provides increased stability and solubility, making it more suitable for various applications in research and industry .
Propiedades
Fórmula molecular |
C14H20N2O4 |
|---|---|
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
tert-butyl N-[3-(5-formyl-4-oxo-1H-pyridin-3-yl)propyl]carbamate |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-6-4-5-10-7-15-8-11(9-17)12(10)18/h7-9H,4-6H2,1-3H3,(H,15,18)(H,16,19) |
Clave InChI |
FOAJXOODVJLUDH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCCC1=CNC=C(C1=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



